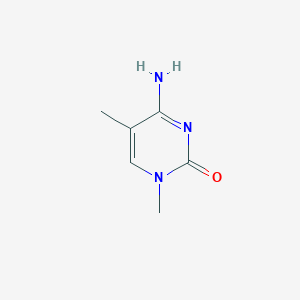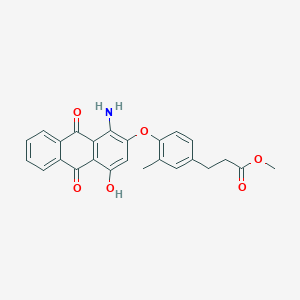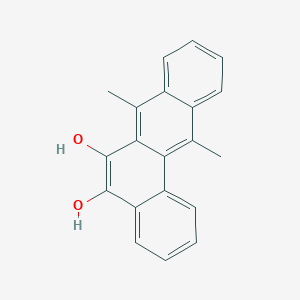
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-, also known as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, is a polycyclic aromatic hydrocarbon (PAH) that is found in various sources including cigarette smoke, automobile exhaust, and grilled or charred food. It is a potent carcinogen and mutagen that has been extensively studied in scientific research.
Mecanismo De Acción
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- exerts its carcinogenic and mutagenic effects by forming DNA adducts, which can lead to mutations and chromosomal aberrations. The epoxide form of the compound is highly reactive and can bind covalently to DNA, resulting in the formation of bulky adducts that can interfere with DNA replication and repair.
Biochemical and Physiological Effects:
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- is a widely used model carcinogen and mutagen that has been extensively studied in vitro and in vivo. Its advantages include its well-characterized mechanism of action, its ability to induce DNA damage and mutations, and its relevance to human exposure to PAHs. However, its limitations include its toxicity and the need for appropriate safety measures when handling the compound.
Direcciones Futuras
Future research on benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- could focus on the development of novel chemopreventive agents that can inhibit its carcinogenic and mutagenic effects. Other areas of research could include the identification of biomarkers of exposure and effect, the investigation of the role of genetic and epigenetic factors in modulating the effects of the compound, and the evaluation of its effects on human health in the context of environmental exposure.
Métodos De Síntesis
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- can be synthesized from benz(a)anthracene by hydroxylation at positions 5 and 6, followed by oxidation to form the epoxide at positions 7 and 8. The synthesis can be achieved through chemical or enzymatic methods.
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- has been widely used in scientific research as a model PAH carcinogen and mutagen. It has been used to study the mechanisms of carcinogenesis and mutagenesis, as well as to evaluate the efficacy of chemopreventive agents.
Propiedades
Número CAS |
16033-60-6 |
|---|---|
Fórmula molecular |
C20H16O2 |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
7,12-dimethylbenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3 |
Clave InChI |
HJPAZBVZYGHHPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
SMILES canónico |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Otros números CAS |
16033-60-6 |
Sinónimos |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



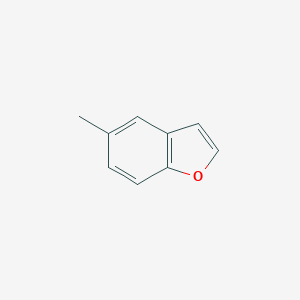
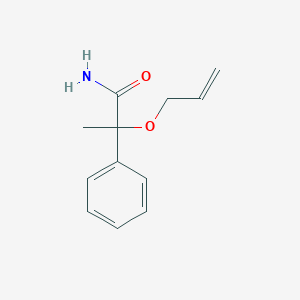
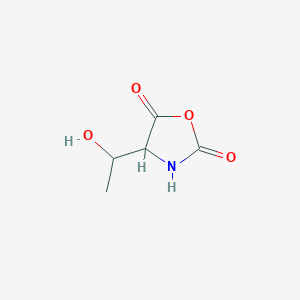
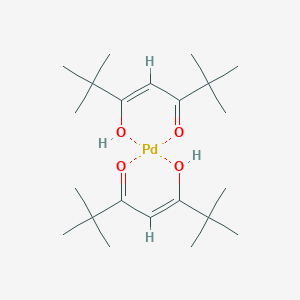
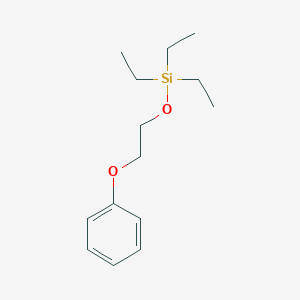


![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
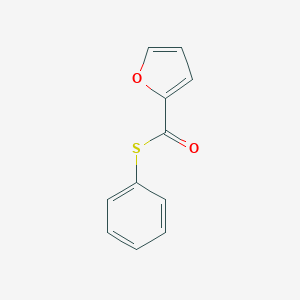
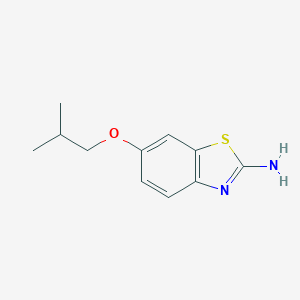
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
